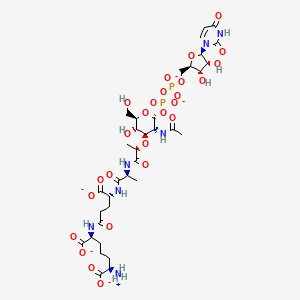

Jujuboside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

枣苷 B (JB) 是一种从枣种子中分离出来的三萜类糖苷,枣俗称中国枣或红枣。这种植物因其各种健康益处而被传统医学使用了几百年。 JB 以其抗炎、抗血小板聚集和抗焦虑特性而著称 .

科学研究应用

作用机制

JB 的机制涉及与分子靶点的相互作用。虽然细节仍在研究中,但它可能调节与血小板聚集、炎症和焦虑相关的信号通路。

生化分析

Biochemical Properties

Jujuboside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream protein kinases such as Akt, focal adhesion kinase (FAK), Src, and phospholipase C gamma 1 (PLCγ1) . These interactions are essential for its antiangiogenic and antitumor properties. Additionally, this compound modulates the toll-like receptor 4 (TLR4) signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells in a dose-dependent manner . In hepatocytes, this compound reduces the levels of inflammatory cytokines and TLR4 protein expression, thereby protecting against lipopolysaccharide-induced hepatic injury . Furthermore, this compound induces apoptosis and autophagy in breast cancer cell lines by activating the NOXA and AMP-activated protein kinase (AMPK) signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits tumor angiogenesis by blocking the VEGFR2 signaling pathway, which includes the inhibition of key downstream protein kinases such as Akt, FAK, Src, and PLCγ1 . This compound also induces apoptosis in tumor cells through the activation of Fas ligand (FasL) and caspase-8, as well as the upregulation of NOXA . Additionally, it modulates the TLR4 signaling pathway to exert its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and continues to exert its pharmacological effects over extended periods . For instance, in a study on hepatic injury, this compound consistently reduced inflammatory cytokine levels and TLR4 protein expression over time . Long-term studies have also demonstrated its sustained antiangiogenic and antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on liver failure induced by lipopolysaccharide, this compound was administered at different dosages, and it was observed that higher doses resulted in more significant reductions in inflammatory cytokine levels and TLR4 protein expression . At very high doses, potential toxic or adverse effects may occur, although specific toxic thresholds have not been extensively documented .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as mitogen-activated protein kinases (MAPKs) and AMPK, which play crucial roles in cellular metabolism . This compound’s modulation of these pathways affects metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It has been found to localize in the cytoplasm and interact with various signaling molecules and enzymes . This localization is essential for its role in modulating signaling pathways such as VEGFR2 and TLR4

准备方法

JB 可以通过从枣种子中提取获得。虽然具体的合成路线没有被广泛报道,但工业生产方法涉及使用溶剂萃取、色谱法和纯化技术从植物材料中分离 JB。

化学反应分析

JB 会经历各种化学反应,包括:

糖基化: JB 包含一个糖苷键,该键可以被裂解或修饰。

水解: 糖苷部分可以水解生成苷元。

氧化和还原: JB 可能经历氧化还原反应。

取代: JB 的三萜结构可以参与取代反应。

常用的试剂和条件取决于具体的反应类型。例如:

水解: 酸性条件(例如硫酸)可以裂解糖苷键。

氧化: 高锰酸钾等氧化剂可以修饰苷元。

在这些反应过程中形成的主要产物包括苷元衍生物和修饰的糖苷。

相似化合物的比较

JB 的独特性在于其三萜结构和糖苷键的特定组合。类似的化合物包括天然产物中发现的其他三萜类和糖苷。

属性

CAS 编号 |

55466-05-2 |

|---|---|

分子式 |

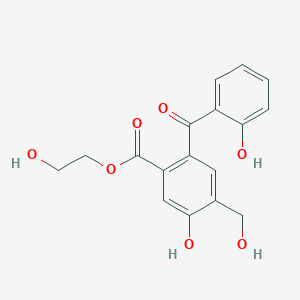

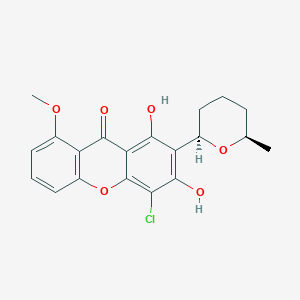

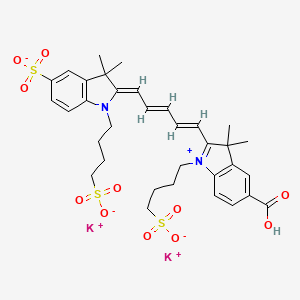

C52H84O21 |

分子量 |

1045.2 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1 |

InChI 键 |

GFOFQZZEGDPXTG-ZHUYPZMKSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Pictograms |

Irritant |

同义词 |

jujuboside B |

产品来源 |

United States |

Q1: What are the primary pharmacological effects of Jujuboside B?

A1: this compound exhibits a variety of pharmacological effects, including:

- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []

- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]

- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []

- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]

- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []

Q2: How does this compound interact with cellular targets to exert its effects?

A2: this compound interacts with a range of cellular targets, influencing various signaling pathways:

- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []

- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []

- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]

Q3: Does this compound demonstrate selectivity for specific cell types or tissues?

A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:

- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]

- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]

Q4: What is the chemical structure and molecular formula of this compound?

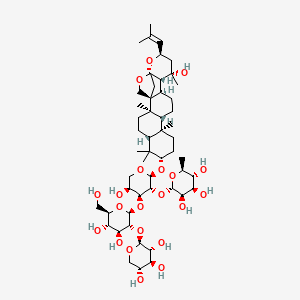

A: this compound is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize JB:

- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]

Q6: What analytical methods are used to quantify this compound in plant material and biological samples?

A6: Several analytical techniques are commonly employed for JB quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]

- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []

Q7: How is the quality of this compound assured during its extraction and formulation?

A7: Quality control of JB involves various measures:

- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []

- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]

- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)

![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)